

Spectroscopic Analysis of Nitroaromatic Acetates: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-nitrothiophene-3-acetate

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Disclaimer: Direct experimental spectroscopic data for **Ethyl 2-nitrothiophene-3-acetate** is not readily available in public databases and literature. This guide provides a detailed analysis of a closely related and well-characterized compound, Ethyl 2-(3-nitrophenyl)acetate, to serve as an illustrative example for researchers, scientists, and drug development professionals. The methodologies and data interpretation principles are broadly applicable to the characterization of similar nitroaromatic esters.

Introduction

Ethyl 2-(3-nitrophenyl)acetate is an organic compound of interest in synthetic chemistry, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. Accurate structural elucidation and purity assessment are paramount, necessitating the use of various spectroscopic techniques. This document provides a summary of the available spectroscopic data (NMR, IR, MS) for Ethyl 2-(3-nitrophenyl)acetate and outlines the general experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for Ethyl 2-(3-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-(3-nitrophenyl)acetate



Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.25	Triplet (t)	3H	-CH₃ (Ethyl group)
3.68	Singlet (s)	2H	-CH ₂ - (Methylene bridge)
4.60	Quartet (q)	2H	-O-CH ₂ - (Ethyl group)
6.50 - 6.70	Multiplet (m)	3Н	Aromatic protons
7.09	Doublet of doublets (dd)	1H	Aromatic proton
Solvent: CDCl₃,			
Frequency: 250			
MHz[1]			

Table 2: 13C NMR Spectroscopic Data for Ethyl 2-(3-nitrophenyl)acetate

Chemical Shift (δ) ppm	Assignment
Data not available	

Note: Specific ¹³C NMR data for the 3-nitro isomer was not found in the reviewed sources. Analysis of isomers suggests peaks for the ethyl group carbons would appear around 14 ppm (-CH₃) and 61 ppm (-O-CH₂-), the methylene bridge carbon around 40-45 ppm, the carbonyl carbon around 170 ppm, and the aromatic carbons between 120-150 ppm.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Ethyl 2-(3-nitrophenyl)acetate

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available		



Note: Specific IR data for the 3-nitro isomer was not found. For related nitroaromatic esters, characteristic peaks are expected for: C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹, C=O stretching (ester) around 1735 cm⁻¹, N=O stretching (nitro group) as two bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), and C-O stretching around 1200 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl 2-(3-nitrophenyl)acetate

m/z	Fragmentation
Data not available	

Note: Specific MS data for the 3-nitro isomer was not found. The molecular ion peak [M]⁺ would be expected at m/z = 209. Common fragmentation patterns for similar compounds involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the nitro group (-NO₂).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound like Ethyl 2-(3-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The spectrum is recorded on an NMR spectrometer (e.g., 250 MHz or higher). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr



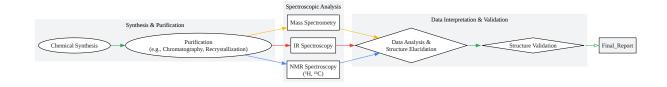
powder and pressing it into a transparent disk. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. ETHYL 2-(3-NITROPHENYL)ACETATE | 14318-64-0 [chemicalbook.com]
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